molecular formula C11H14O2 B14003240 3-(Spiro[2.5]octan-6-yl)propiolic acid

3-(Spiro[2.5]octan-6-yl)propiolic acid

Cat. No.: B14003240
M. Wt: 178.23 g/mol
InChI Key: RALDZAPVOLBWTP-UHFFFAOYSA-N
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Description

3-(Spiro[2.5]octan-6-yl)propiolic acid is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.22 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single carbon atom. The spiro configuration imparts distinct chemical and physical properties to the molecule, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 3-(Spiro[2.5]octan-6-yl)propiolic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a cyclopropane derivative with a suitable alkyne under specific conditions . The reaction conditions often include the use of strong bases or catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

3-(Spiro[2.5]octan-6-yl)propiolic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 3-(Spiro[2.5]octan-6-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

3-(Spiro[2.5]octan-6-yl)propiolic acid can be compared with other spirocyclic compounds, such as spiro[cyclopropane-1,2′-steroids] and spirocyclic oxindoles . These compounds share the spirocyclic core but differ in their functional groups and overall structure. The uniqueness of this compound lies in its propiolic acid group, which imparts distinct reactivity and potential applications. Similar compounds include:

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-spiro[2.5]octan-6-ylprop-2-ynoic acid

InChI

InChI=1S/C11H14O2/c12-10(13)2-1-9-3-5-11(6-4-9)7-8-11/h9H,3-8H2,(H,12,13)

InChI Key

RALDZAPVOLBWTP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C#CC(=O)O)CC2

Origin of Product

United States

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